N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-5-4-6-10(8(9)3)17(19)20/h4-7H,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGDJGBAAMOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 2-methyl-3-nitrobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Reduction: 2-methyl-3-amino-benzamide derivatives.
Substitution: Various alkyl or aryl substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is primarily investigated for its pharmacological properties. Compounds containing thiadiazole moieties have been noted for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies show that N-(5-isopropyl-1,3,4-thiadiazol-2-yl) derivatives can induce apoptosis in cancer cells through various mechanisms. The incorporation of a nitro group enhances the compound's ability to disrupt cellular processes critical for cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives are known to possess antibacterial and antifungal activities. Specific studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Analytical Applications
This compound is utilized in analytical chemistry for separation and identification purposes.
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC methods. Research indicates that mobile phases consisting of acetonitrile and water can facilitate the separation of this compound from impurities. This method is scalable and suitable for preparative separation, making it valuable in pharmacokinetics studies .
Industrial Applications
Beyond medicinal chemistry and analytical applications, this compound has potential uses in various industrial processes.
Agrochemical Development
Given the compound's biological activities, it may serve as a lead structure for developing new agrochemicals aimed at pest control or plant protection. The efficacy observed in preliminary studies suggests that modifications to the molecular structure could yield effective herbicides or fungicides .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. The study concluded that further structural optimization could enhance potency and selectivity against cancer cells .
Case Study: HPLC Analysis
In another research effort focused on analytical methods, scientists successfully employed HPLC to isolate this compound from complex mixtures. The results indicated high resolution and reproducibility of the method, confirming its applicability in both research and industrial settings .
Mechanism of Action
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among 1,3,4-thiadiazole derivatives include substitutions on the thiadiazole ring (e.g., alkylthio, arylthio, or amino groups) and modifications to the benzamide moiety (e.g., nitro, methoxy, or halogen substituents). Below is a comparative table of select analogs:
Key Observations :
- Substituent Effects on Melting Points: Alkylthio substituents (e.g., ethylthio in 3d) correlate with higher decomposition temperatures (~250°C), whereas arylthio or phenoxy groups (e.g., 4-chlorobenzylthio in 5e) result in lower melting points (132–134°C) .
Pharmacological Activity Comparisons
Anticancer and Antitumor Potential
- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (2): Exhibits anticancer activity by inducing pro-apoptotic effects and cell cycle arrest, attributed to the amino group at the 5-position of the thiadiazole ring .
- N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide: Demonstrates high bioactivity scores in kinase inhibition and enzyme modulation due to the trifluoromethyl groups enhancing lipophilicity and membrane permeability .
- Target Compound : The 3-nitro and 2-methyl groups on the benzamide moiety may synergize with the isopropyl-thiadiazole core to enhance interactions with hydrophobic protein domains, though specific activity data are pending .
Anticonvulsant Activity
- N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide: Achieves 100% effectiveness in maximal electroshock (MES) models, highlighting the critical role of nitro and fluorinated aromatic groups .
Structural and Spectral Insights
- IR and NMR Data : The target compound’s IR spectrum would likely show peaks at ~1683 cm⁻¹ (amide C=O stretch) and ~1526 cm⁻¹ (nitro group), similar to 3d .
- Hydrogen Bonding : Analogous to nitazoxanide derivatives (), the nitro and amide groups may form intermolecular hydrogen bonds, stabilizing crystal packing and enhancing bioavailability .
Biological Activity
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
The presence of the thiadiazole ring and the nitro group contributes to its reactivity and biological activity. The isopropyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have been reported as follows:
- Against Staphylococcus aureus: MIC = 32.6 μg/mL
- Against Escherichia coli: MIC = 47.5 μg/mL
- Against Aspergillus niger: MIC = 50 μg/mL
These findings suggest that this compound may possess comparable or superior antimicrobial properties.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds containing the thiadiazole moiety have shown cytostatic effects in various cancer cell lines. The mechanism is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with cell cycle progression.
In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Study 1: Antimicrobial Efficacy
A study conducted by Dogan et al. evaluated the antimicrobial efficacy of various substituted thiadiazoles. The results indicated that compounds with a nitro group at the para position showed enhanced activity against Gram-positive bacteria and fungi compared to standard antibiotics .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 47.5 |
| Compound C | A. niger | 50 |
Study 2: Anticancer Properties
In another investigation focused on anticancer activity, derivatives of thiadiazoles were tested against various cancer cell lines. The results highlighted that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM in different cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : The nitro group may facilitate intercalation into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, and how are yields maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core. Key steps include:
- Cyclization : Reacting substituted thiosemicarbazides with acyl chlorides under reflux conditions (e.g., acetonitrile, 80°C) to form the 1,3,4-thiadiazole ring .
- Amide Coupling : Using coupling agents like EDCI/HOBt to attach the 2-methyl-3-nitrobenzamide moiety to the thiadiazole ring. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for >80% yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm substituent positions and purity. Key signals include δ ~8.1 ppm (aromatic protons) and δ ~165 ppm (amide carbonyl) .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ with <2 ppm error .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement provides bond-length and angle precision:
- Bond Lengths : C=N (1.27–1.32 Å), C–N (1.47 Å) .
- Torsion Angles : Confirm spatial arrangement of the isopropyl and nitro groups .
- Validation : R-factor < 0.05 and CCDC deposition ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Dose Optimization : Use pharmacokinetic (PK) studies to adjust dosing regimens (e.g., bioavailability via HPLC plasma analysis) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .
- Statistical Models : Multivariate analysis (e.g., ANOVA with post-hoc tests) accounts for variability in biological replicates .
Q. What strategies improve the compound’s solubility and stability for pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 7.4) prevent nitro-group hydrolysis .
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) maintains stability for long-term storage .
Q. How can molecular docking elucidate interactions between this compound and enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with conserved binding pockets (e.g., urease, kinase) using sequence alignment tools .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Parameters: grid size 25 ų, Lamarckian GA .
- Validation : Compare docking scores (ΔG ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs mitigate synthetic by-products during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progress to optimize temperature/pH .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical parameters (e.g., solvent volume, stirring rate) .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
